molecular formula C13H15F3O B1325454 3,3-Dimethyl-3'-trifluoromethylbutyrophenone CAS No. 898764-74-4

3,3-Dimethyl-3'-trifluoromethylbutyrophenone

Cat. No. B1325454
M. Wt: 244.25 g/mol
InChI Key: RADFQZAHBGMHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Dimethyl-3’-trifluoromethylbutyrophenone” is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.26 . It’s not currently widely available for purchase .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • High Voltage Battery Improvement : 3,3-Dimethyl-3'-trifluoromethylbutyrophenone derivatives, such as Tris (pentafluorophenyl) phosphine (TPFPP), have been utilized to enhance the cycling performance of high voltage lithium-ion batteries. This improvement is achieved through the formation of a protective film on battery components, contributing to better cycling performance (Xu et al., 2012).

  • Photophysical and Photochemical Studies : Studies have shown that compounds like 5,10,15-Tris(pentafluorophenyl)corrole, related to 3,3-Dimethyl-3'-trifluoromethylbutyrophenone, undergo transformations such as oligomerization under certain conditions, indicating their potential for use in photophysical and photochemical applications (Barata et al., 2010).

  • Organic Synthesis and Chemical Reactions : These compounds can be key intermediates in organic synthesis. For example, (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate is used to produce trifluoromethylated cyclopropane derivatives, demonstrating the versatility of such compounds in chemical reactions (Kasai et al., 2012).

  • Catalysis and Chemical Transformations : Dimethyltin(IV) compounds derived from similar structures have been used as catalysts in chemical transformations like the Baeyer–Villiger oxidation of ketones to esters or lactones, showcasing their catalytic potential in organic chemistry (Martins et al., 2016).

  • Solvent Effect Studies : The impact of solvents on the behavior of similar compounds, such as 3-hydroxyflavone, has been studied, providing insights into how solvent interactions can influence chemical properties and reactions (Protti & Mezzetti, 2015).

  • Progesterone Receptor Modulators : Compounds in the same family have been explored for their use in female healthcare, including contraception and treatment of certain breast cancers, indicating their potential in pharmaceutical research (Fensome et al., 2008).

  • Lewis Acid Catalysis : Tris(pentafluorophenyl)borane, a compound with similarities, has been used in various catalytic processes in organic and organometallic chemistry, highlighting the broad utility of such compounds in catalytic applications (Erker, 2005).

properties

IUPAC Name

3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADFQZAHBGMHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642402
Record name 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-3'-trifluoromethylbutyrophenone

CAS RN

898764-74-4
Record name 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.